Guanofuracin
Overview
Description
Guanofuracin, also known as 5-nitro-2-furfurylidene aminoguanidine hydrochloride, is a nitrofuran derivative. It is primarily used as an antimicrobial agent, particularly effective against Gram-positive and Gram-negative bacteria. This compound has been utilized in various scientific research applications, including the selective enrichment of Listeria monocytogenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanofuracin can be synthesized through the reaction of 5-nitro-2-furaldehyde with aminoguanidine hydrochloride. The reaction typically involves the condensation of these two compounds in an aqueous medium, followed by crystallization to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Guanofuracin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Guanofuracin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in microbiological studies for the selective enrichment of Listeria monocytogenes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
Guanofuracin exerts its antimicrobial effects by interfering with the bacterial cell wall synthesis and disrupting cellular processes. It targets the bacterial DNA and inhibits the replication and transcription processes, leading to cell death. The compound’s nitrofuran moiety is crucial for its antimicrobial activity, as it undergoes reduction within the bacterial cell to form reactive intermediates that damage the DNA .
Comparison with Similar Compounds
Furacin (5-nitro-2-furaldehyde semicarbazone): Another nitrofuran derivative with similar antimicrobial properties.
Nitrofurantoin: A widely used nitrofuran antibiotic for urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness of Guanofuracin: this compound is unique due to its specific application in the selective enrichment of Listeria monocytogenes. Its chemical structure allows for effective inhibition of a broad spectrum of bacteria, making it a valuable tool in microbiological research and industrial applications .
Properties
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]guanidine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O3.ClH/c7-6(8)10-9-3-4-1-2-5(14-4)11(12)13;/h1-3H,(H4,7,8,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJIFAUFPHYNTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NN=C(N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Guanofuracin?
A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that this compound's antibacterial activity is highly dependent on the pH of the incubation medium. Its activity is significantly higher in alkaline environments and lower in acidic ones. [] This pH dependency may play a role in its interaction with bacterial targets.
Q2: How does the pH of the environment affect this compound's stability and activity?
A2: this compound's activity is heavily influenced by pH. It exhibits higher antibacterial activity in alkaline conditions while being less effective in acidic environments. [] Interestingly, inactivation in acidic pH can be reversed by adjusting the pH back to an alkaline range. [] This suggests that the inactivation process at low pH might be reversible, potentially involving protonation of the molecule.
Q3: Does Listeria monocytogenes develop resistance to this compound?
A3: Yes, Listeria monocytogenes can develop resistance to this compound. Studies show that this resistance develops rapidly and in proportion to the drug concentration. [] This suggests that the use of this compound, particularly at higher concentrations, could lead to the emergence of resistant strains.
Q4: What is the impact of autoclaving on this compound's stability?
A4: Autoclaving at 121°C for 20 minutes leads to partial (60%) destruction of this compound. [] This highlights the importance of considering sterilization methods and their potential impact on the drug's efficacy. Alternative sterilization techniques might be necessary to preserve its activity.
Q5: Can this compound be used in combination with other antibacterial agents?
A5: Research suggests that the interaction of this compound with other antibacterial agents, such as Nalidixic acid, can lead to antagonistic effects. Specifically, this compound can reduce the antibacterial activity of Nalidixic acid against bacteria in the Proteus-Providence group. [] This highlights the importance of careful consideration and in-vitro testing before using this compound in combination therapies.
Q6: What is the role of glycols in the effectiveness of this compound?
A6: Glycols, like propylene glycol (PG) and polyethylene glycol (PEG), significantly enhance the penetration of this compound ointments. [, ] This enhanced penetration is likely due to the increased solubility of this compound in these glycols compared to its limited solubility in water. [] The use of glycols as vehicles for this compound could lead to improved drug delivery and potentially higher efficacy.
Q7: Are there any visual indicators of this compound degradation?
A7: When a solution of this compound in propylene glycol is exposed to sunlight, it undergoes a color change to a reddish-orange, accompanied by a decrease in its antibacterial potency. This effect is not observed when the solution is stored in the dark. [] This suggests that light exposure can lead to photodegradation of this compound, and therefore, appropriate storage conditions protecting the drug from light are crucial for maintaining its stability and effectiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.